molecular formula C23H20F3N5O2S B2850869 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1251585-51-9

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2850869
CAS No.: 1251585-51-9
M. Wt: 487.5
InChI Key: ORLRVGXKHJHIMO-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a triazole ring, and various functional groups that contribute to its unique chemical properties. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiazole and triazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include various substituted benzyl halides, thioamides, and azides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, using reagents like halogens or nucleophiles.

    Coupling Reactions: The formation of the final compound involves coupling reactions, often facilitated by palladium or copper catalysts.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and heterocyclic rings. Similar compounds include:

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-13-20(21(32)27-12-15-7-9-16(10-8-15)23(24,25)26)34-22(28-13)19-14(2)31(30-29-19)17-5-4-6-18(11-17)33-3/h4-11H,12H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLRVGXKHJHIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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